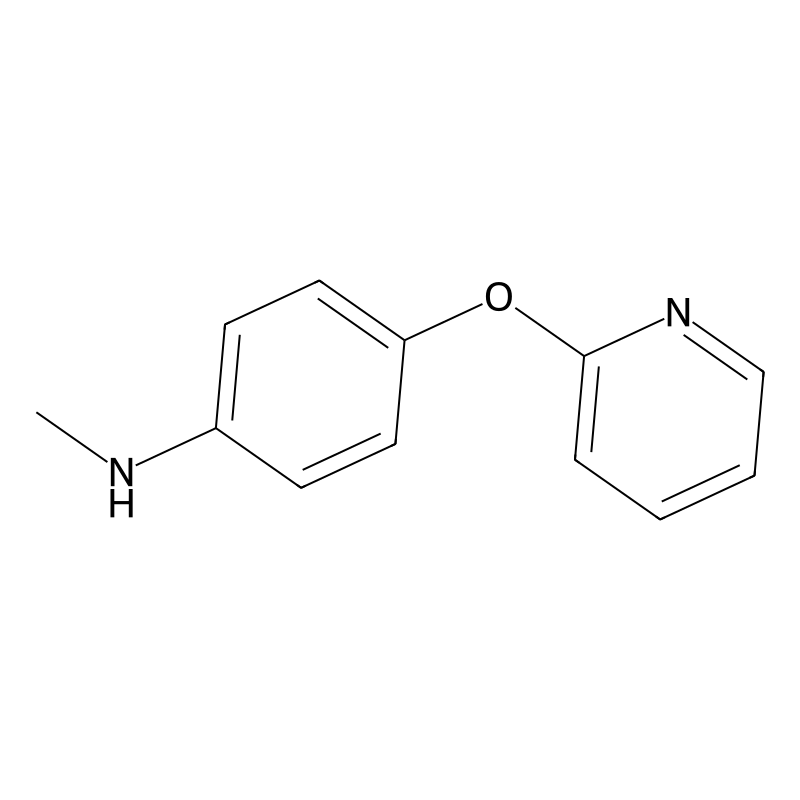

N-methyl-4-(pyridin-2-yloxy)aniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Reaction Kinetics and Catalysis

Scientific Field: Chemistry, specifically Reaction Kinetics and Catalysis.

Summary of Application: This compound is used in the study of substitution reactions of N,N’-donor cis-palladium (II) complexes with bidentate (pyridin-2-yl)methyl-aniline ligands.

Methods of Application: The complexes were synthesized and characterized using 1H NMR, 13C NMR, FTIR, LC–MS, and elemental analysis.

Application in Anti-Fibrosis Activity

Scientific Field: Medicinal Chemistry and Pharmacology.

Summary of Application: A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6).

Results or Outcomes: Compounds 12m and 12q effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro.

Application in Anticancer Activity

Scientific Field: Medicinal Chemistry and Oncology.

Summary of Application: The compound is used in the design and synthesis of novel anticancer agents.

Results or Outcomes: The target compounds exhibited weak cytotoxic activities against HL7702, and most of the target compounds exhibit excellent antiproliferative activity against the A549 cell line and HCT116 cell line.

Application in Methylation of Anilines

Scientific Field: Chemistry, specifically Organic Synthesis.

Summary of Application: This compound is used in the efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes.

Methods of Application: The procedure proceeds under mild conditions (60 °C) in a practical manner (NaOH as base).

Results or Outcomes: The effective methylation of anilines with methanol to selectively give N-methylanilines was achieved.

Application in N-Formylation/N-Methylation of Amines

Methods of Application: An equimolar reaction of N-methylaniline with PhSiH3 under a CO2 atmosphere was conducted.

Results or Outcomes: The N-formylation product was yielded in 92% yield at 25 °C.

Application in Industrial Production

Scientific Field: Industrial Chemistry.

Summary of Application: This compound is used in the industrial production of various chemicals.

Application in Methylation of Anilines

Methods of Application: This hydrogen autotransfer procedure proceeds under mild conditions (60 °C) in a practical manner (NaOH as base).

Application in N-Formylation/N-Methylation of Amines

N-methyl-4-(pyridin-2-yloxy)aniline is an organic compound characterized by a molecular formula of C₁₂H₁₂N₂O. Its structure features an aromatic amine group linked to a pyridine ring via an ether bond. The compound includes a methyl group attached to the nitrogen atom of the aniline, enhancing its chemical properties. The presence of both the amine and pyridine functionalities suggests potential for hydrogen bonding and pi-pi stacking interactions, which may be significant in various chemical and biological contexts .

- Substitution Reactions: This compound can undergo nucleophilic substitution, where the pyridin-2-yloxy group may be replaced by other nucleophiles under appropriate conditions.

- Methylation: The aniline nitrogen can be methylated using reagents like methyl iodide, resulting in N-methylated derivatives.

- Oxidation and Reduction: The compound can be oxidized to form various derivatives, including quinones, or reduced to yield different amines depending on the reaction conditions and reagents employed.

Research indicates that N-methyl-4-(pyridin-2-yloxy)aniline may exhibit biological activities relevant to medicinal chemistry. Its structure allows it to be explored as a potential anticancer agent, with studies showing weak cytotoxic effects against specific cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer) cells. Furthermore, derivatives of compounds containing similar structures have been evaluated for their ability to inhibit collagen expression in hepatic stellate cells, suggesting potential applications in fibrosis treatment.

Synthesis of N-methyl-4-(pyridin-2-yloxy)aniline can be achieved through several methods:

- Direct Etherification: A common approach involves reacting 4-chloroaniline with 2-pyridinol in the presence of a base to form the ether linkage.

- Methylation of Aniline: Following etherification, the nitrogen atom can be methylated using methyl iodide or other suitable methylating agents under basic conditions .

- Catalytic Methods: Advanced synthetic routes may employ palladium-catalyzed reactions or other transition metal catalysts to enhance yield and selectivity.

N-methyl-4-(pyridin-2-yloxy)aniline has various applications across multiple fields:

- Medicinal Chemistry: It is investigated for its potential as an anticancer agent and its role in designing novel therapeutic compounds.

- Organic Synthesis: The compound serves as a precursor or intermediate in synthesizing more complex organic molecules.

- Material Science: Due to its unique structural properties, it may find applications in developing novel materials with specific electronic or optical properties .

Studies involving N-methyl-4-(pyridin-2-yloxy)aniline focus on its interaction with biological systems and other chemical species:

- Binding Studies: Research into how this compound interacts with various receptors or enzymes could elucidate its mechanism of action in biological systems.

- Reactivity Profiles: Understanding how N-methyl-4-(pyridin-2-yloxy)aniline reacts with different nucleophiles provides insights into its potential applications in organic synthesis and drug development.

Several compounds share structural similarities with N-methyl-4-(pyridin-2-yloxy)aniline. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Methyl-N-(pyridin-2-ylmethyl)aniline | Contains a pyridine ring but lacks the ether linkage | Methyl group on nitrogen enhances reactivity |

| 4-Amino-N-(pyridin-2-yloxy)aniline | Similar structure but has an amino group instead | Differing reactivity due to amino group |

| N-Methyl-4-(prop-2-yn-1-yloxy)aniline | Contains a propargyl ether instead of pyridine | Different electronic properties |

N-methyl-4-(pyridin-2-yloxy)aniline stands out due to its combination of functionalities that impart distinct chemical reactivity and biological activity, making it a valuable compound for research and application in various fields .